PI3Kα/HDAC6 Dual Inhibitory Activity of Core Derivatives
The (S)-enantiomer of the core scaffold, when derivatized to compound 21j, demonstrates potent, subtype-selective dual inhibition of PI3Kα and HDAC6. This activity represents a key differentiator from other thiazole-pyrrolidine compounds that lack this specific dual-target profile [1].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Derivative 21j: PI3Kα IC50 = 2.9 nM; HDAC6 IC50 = 26 nM |
| Comparator Or Baseline | Generic pan-PI3K/HDAC inhibitors (no specific comparator cited) |
| Quantified Difference | Subtype-selective (PI3Kα vs. other isoforms) |
| Conditions | In vitro enzymatic selectivity assay |
Why This Matters
The dual PI3Kα/HDAC6 inhibition profile is a distinctive mechanism of action that is not replicated by the majority of simple thiazole or pyrrolidine analogs, making this core scaffold essential for developing targeted cancer therapeutics with a potentially improved safety window.
- [1] Zhang Y, Gao J, Wu J, Liu S, Zhang X, Lv X. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer. Bioorg Med Chem Lett. 2023;94:129462. View Source
